4-Hydroxyhexan-3-one

Description

This compound is a metabolite found in or produced by Saccharomyces cerevisiae.

Structure

3D Structure

Properties

IUPAC Name |

4-hydroxyhexan-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O2/c1-3-5(7)6(8)4-2/h5,7H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKCYVGUCBRYGTE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)CC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40863474 | |

| Record name | 4-Hydroxyhexan-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40863474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4984-85-4 | |

| Record name | 4-Hydroxy-3-hexanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4984-85-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propioin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004984854 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4984-85-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23087 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Hydroxyhexan-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40863474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-hydroxyhexan-3-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.307 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-HYDROXYHEXAN-3-ONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RB7X233LSR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

4-Hydroxyhexan-3-one chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-hydroxyhexan-3-one (B1171865), a secondary alpha-hydroxy ketone. It details the chemical structure, physicochemical properties, and spectral data of the molecule. This document includes a representative experimental protocol for its synthesis via acyloin condensation and a summary of its known safety and toxicity information. The information is presented to support researchers, scientists, and professionals in drug development and related fields.

Introduction

This compound, also known as propioin, is an organic compound with the molecular formula C₆H₁₂O₂.[1][2] As a secondary alpha-hydroxy ketone, it features a hydroxyl group on the carbon atom adjacent to a carbonyl group.[1] This structural motif is of interest in organic synthesis and is found in various biologically active molecules. This compound is also a known metabolite produced by Saccharomyces cerevisiae.[1] This guide aims to consolidate the available technical information on this compound, providing a valuable resource for its application in research and development.

Chemical Structure and Identifiers

The chemical structure of this compound consists of a six-carbon chain with a ketone at the third position and a hydroxyl group at the fourth position.

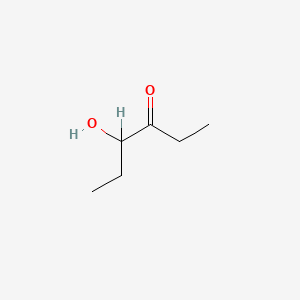

Caption: 2D Chemical Structure of this compound.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| IUPAC Name | This compound[1] |

| CAS Number | 4984-85-4[1][3] |

| Molecular Formula | C₆H₁₂O₂[1][3] |

| Molecular Weight | 116.16 g/mol [1][3] |

| Canonical SMILES | CCC(C(=O)CC)O[1] |

| InChI | InChI=1S/C6H12O2/c1-3-5(7)6(8)4-2/h5,7H,3-4H2,1-2H3[1][4] |

| InChIKey | SKCYVGUCBRYGTE-UHFFFAOYSA-N[1] |

| Synonyms | Propioin, 4-Hydroxy-3-hexanone, Ethyl α-hydroxypropyl ketone[1] |

The molecule possesses a chiral center at the fourth carbon, and therefore exists as two stereoisomers: (4R)-4-hydroxyhexan-3-one and (4S)-4-hydroxyhexan-3-one.[2][5]

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is provided in the table below.

Table 2: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Appearance | Liquid | [4] |

| Density | 0.956 g/mL | [6] |

| Boiling Point | 167 °C at 760 mmHg | |

| Flash Point | 54 °C (129.2 °F) | [3][4] |

| Refractive Index | 1.434 | [6] |

| Solubility | Soluble in alcohol. | |

| XLogP3-AA | 0.7 | [2] |

Experimental Protocols

Synthesis of this compound via Acyloin Condensation

This compound can be synthesized through the acyloin condensation of propionaldehyde (B47417). This reaction involves the cyanide-catalyzed dimerization of the aldehyde to form the α-hydroxy ketone.

Reaction Scheme:

Caption: Synthesis of this compound.

Experimental Protocol:

-

Materials:

-

Propionaldehyde

-

Sodium cyanide (NaCN)

-

Ethanol

-

Water

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Hydrochloric acid (for neutralization)

-

-

Apparatus:

-

Round-bottom flask

-

Reflux condenser

-

Stirring plate

-

Separatory funnel

-

Distillation apparatus

-

-

Procedure:

-

A solution of sodium cyanide in water is added to a solution of propionaldehyde in ethanol in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

-

The reaction mixture is refluxed for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, the mixture is cooled to room temperature and the ethanol is removed under reduced pressure.

-

The remaining aqueous layer is extracted with diethyl ether.

-

The combined organic extracts are washed with saturated sodium bicarbonate solution and then with water.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated.

-

The crude product is purified by distillation under reduced pressure to yield pure this compound.

-

Spectral Data

The structural characterization of this compound is supported by various spectroscopic techniques.

Table 3: Summary of Spectral Data for this compound

| Technique | Key Features and Observations | Reference(s) |

| ¹H NMR | Data available on SpectraBase. | [2] |

| ¹³C NMR | Data available on SpectraBase. | [2] |

| FTIR (Neat) | Characteristic peaks for O-H and C=O stretching. | [2] |

| Mass Spec (GC-MS) | Molecular ion peak and characteristic fragmentation pattern observed. | [1][2] |

Logical Relationships and Workflows

The synthesis and purification of this compound follow a logical workflow.

Caption: Experimental Workflow for this compound.

Safety and Handling

This compound is classified as a flammable liquid and is harmful if swallowed, in contact with skin, or if inhaled.[1]

Table 4: GHS Hazard Information for this compound

| Hazard Class | Hazard Statement |

| Flammable liquids | H226: Flammable liquid and vapor |

| Acute toxicity, Oral | H302: Harmful if swallowed |

| Acute toxicity, Dermal | H312: Harmful in contact with skin |

| Acute toxicity, Inhalation | H332: Harmful if inhaled |

Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated fume hood.

Conclusion

This technical guide has summarized the key chemical and physical properties, synthesis, and safety information for this compound. The provided data tables and diagrams offer a structured overview for easy reference. This compilation serves as a foundational resource for researchers and professionals requiring detailed technical information on this alpha-hydroxy ketone. Further research into its biological activities and potential applications in drug development is warranted.

References

- 1. benchchem.com [benchchem.com]

- 2. This compound | C6H12O2 | CID 95609 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Preparation method of 4-hexene-3-ketone by virtue of dehydration of 4-hydroxy-3-hexanone - Eureka | Patsnap [eureka.patsnap.com]

- 4. stereochemistry - Chemical shift difference methyl groups in 4-hydroxy-2,5-dimethyl-3-hexanone - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 5. rsc.org [rsc.org]

- 6. dev.spectrabase.com [dev.spectrabase.com]

An In-depth Technical Guide to 4-Hydroxyhexan-3-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Hydroxyhexan-3-one, a secondary alpha-hydroxy ketone with applications in various scientific fields. This document details its chemical identity, physicochemical properties, and a relevant experimental protocol.

Chemical Identity

The nomenclature and various identifiers for this compound are crucial for accurate scientific communication and substance registration.

IUPAC Name: this compound[1]

Synonyms: A wide array of synonyms are used to refer to this compound in literature and commercial listings. These include:

-

Propioin[1]

-

4-Hydroxy-3-hexanone[1]

-

3-Hexanone, 4-hydroxy-[1]

-

Ethyl .alpha.-hydroxypropyl ketone[1]

-

Propionoin[1]

-

3-Hydroxy-4-hexanone[1]

-

NSC-23087[1]

-

CHEBI:18351[1]

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below. This data is essential for its handling, application in experimental setups, and for computational modeling.

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₁₂O₂ | [1] |

| Molecular Weight | 116.16 g/mol | [1] |

| CAS Number | 4984-85-4 | [1] |

| Appearance | Colorless to pale yellow liquid | [2] |

| Boiling Point | 167 °C at 760 mmHg | [3] |

| Flash Point | 54 °C (129.2 °F) | [4] |

| Density | 0.947 - 0.955 g/cm³ at 25 °C | [3] |

| Solubility | Soluble in water and alcohol.[2][3] | |

| Refractive Index | 1.423 - 1.428 at 20 °C | [3] |

| InChI Key | SKCYVGUCBRYGTE-UHFFFAOYSA-N | [1] |

| SMILES | CCC(C(=O)CC)O | [1] |

Experimental Protocols

This compound is a key starting material in the synthesis of other valuable organic compounds. A prominent example is its use in the production of 4-hexen-3-one (B1236432), a significant flavoring agent. The following is a generalized protocol for the catalytic dehydration of this compound.

Objective: To synthesize 4-hexen-3-one via the catalytic dehydration of this compound.

Materials:

-

This compound (reactant)

-

Solid acid catalyst (e.g., heteropolyacid on alumina (B75360), WO₃/ZrO₂-SiO₂, or MoO₃/ZrO₂-SiO₂)[5][6]

-

Inert gas (e.g., Nitrogen)

-

Fixed-bed reactor system

-

Condensation and collection apparatus

-

Analytical equipment for product verification (e.g., GC-MS, NMR)

Procedure:

-

Catalyst Preparation: The solid acid catalyst is prepared according to established literature procedures. This typically involves impregnating a support material (like alumina or zirconia-silica) with the active catalytic species, followed by drying and calcination at high temperatures to ensure stability and activity.[5][6]

-

Reactor Setup: The fixed-bed reactor is packed with the prepared catalyst. The system is then purged with an inert gas to remove air and moisture.

-

Reaction: this compound is vaporized and passed through the heated catalyst bed along with a carrier gas. The reaction temperature is maintained between 200-450 °C.[6]

-

Product Collection: The gaseous effluent from the reactor, containing 4-hexen-3-one, water, and any unreacted starting material, is passed through a condenser. The condensed liquid is collected in a receiving flask.

-

Purification: The organic layer is separated from the aqueous layer. Further purification of the crude product can be achieved by fractional distillation.

-

Analysis: The identity and purity of the synthesized 4-hexen-3-one are confirmed using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Visualized Workflow

The following diagram illustrates the general workflow for the synthesis of 4-hexen-3-one from this compound.

References

- 1. This compound | C6H12O2 | CID 95609 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS 4984-85-4: 4-Hydroxy-3-hexanone | CymitQuimica [cymitquimica.com]

- 3. 4-hydroxy-3-hexanone, 4984-85-4 [thegoodscentscompany.com]

- 4. 4-Hydroxy-3-hexanone AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 5. CN103030548A - Method of 4-hydroxy-3-hexanone catalysis and dehydration - Google Patents [patents.google.com]

- 6. CN103030541A - Production method of 4-hexene-3-one by catalyzed dehydration of 4-hydroxy-3-hexanone - Google Patents [patents.google.com]

An In-depth Technical Guide to the Physical and Chemical Properties of Propioin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propioin (B1679642), also known as 4-hydroxy-3-hexanone, is an alpha-hydroxy ketone that serves as a valuable intermediate in organic synthesis. Its chemical structure, featuring both a hydroxyl and a carbonyl group, allows for a variety of chemical transformations, making it a versatile building block in the synthesis of more complex molecules. This technical guide provides a comprehensive overview of the physical and chemical properties of propioin, along with detailed experimental protocols for its synthesis and analysis, and essential safety information.

Physical and Chemical Properties

Propioin is a clear, colorless to yellowish liquid at room temperature. A summary of its key physical and chemical properties is presented below.

Identifiers

| Property | Value |

| IUPAC Name | 4-Hydroxy-3-hexanone |

| Synonyms | Propioin, Ethyl α-hydroxypropyl ketone, 3-Hydroxy-4-hexanone |

| CAS Number | 4984-85-4[1] |

| Molecular Formula | C₆H₁₂O₂[1] |

| Molecular Weight | 116.16 g/mol [1] |

| InChI | InChI=1S/C6H12O2/c1-3-5(7)6(8)4-2/h5,7H,3-4H2,1-2H3[1] |

| InChIKey | SKCYVGUCBRYGTE-UHFFFAOYSA-N[1] |

| SMILES | CCC(C(O)CC)=O |

Physical Properties

| Property | Value | Reference |

| Melting Point | -3.75 °C (estimate) | |

| Boiling Point | 167 °C | |

| Density | 0.95 g/cm³ | |

| Refractive Index (n_D^20) | 1.4340 | |

| Flash Point | 54 °C | |

| Appearance | Clear, colorless to yellowish liquid |

Solubility

| Solvent | Solubility |

| Water | Soluble |

| Ethanol (B145695) | Soluble |

| Acetone | Soluble |

| Diethyl Ether | Soluble |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of propioin. Below are the expected spectral data based on its structure.

¹H NMR Spectroscopy

The proton NMR spectrum of propioin is expected to show distinct signals for the different proton environments in the molecule.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~0.9 | Triplet | 3H | -CH₂CH₃ (at C5) |

| ~1.0 | Triplet | 3H | -CH₂CH₃ (at C1) |

| ~1.6 | Multiplet | 2H | -CH₂ CH₃ (at C5) |

| ~2.4 | Quartet | 2H | -CH₂ CH₃ (at C1) |

| ~3.5 | Singlet (broad) | 1H | -OH |

| ~4.0 | Triplet | 1H | -CH (OH)- |

Note: The exact chemical shifts and coupling constants can vary depending on the solvent and instrument used.

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum provides information about the carbon skeleton of the molecule.

| Chemical Shift (δ) ppm | Assignment |

| ~8 | -C H₃ (at C6) |

| ~10 | -C H₃ (at C1) |

| ~25 | -C H₂- (at C5) |

| ~30 | -C H₂- (at C2) |

| ~75 | -C H(OH)- (at C4) |

| ~215 | >C =O (at C3) |

Note: These are predicted chemical shifts. Experimental values may vary.

Infrared (IR) Spectroscopy

The IR spectrum of propioin will show characteristic absorption bands for its functional groups.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400 (broad) | Strong | O-H stretch (hydroxyl group) |

| ~2970, ~2930, ~2870 | Medium-Strong | C-H stretch (aliphatic) |

| ~1710 | Strong | C=O stretch (ketone) |

| ~1100 | Medium | C-O stretch (secondary alcohol) |

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of propioin will result in fragmentation of the molecule. The molecular ion peak (M⁺) is expected at m/z = 116.

| m/z | Possible Fragment |

| 116 | [C₆H₁₂O₂]⁺ (Molecular Ion) |

| 87 | [M - C₂H₅]⁺ |

| 57 | [CH₃CH₂CO]⁺ |

| 29 | [CH₃CH₂]⁺ |

Experimental Protocols

Synthesis of Propioin via Acyloin Condensation

Propioin can be synthesized via the acyloin condensation of an appropriate ester, such as ethyl propionate (B1217596), using metallic sodium.

Materials:

-

Ethyl propionate

-

Sodium metal

-

Anhydrous toluene (B28343) or xylene

-

Trimethylsilyl chloride (TMSCl) (optional, for Rühlmann modification)

-

Hydrochloric acid (HCl), dilute

-

Sodium bicarbonate (NaHCO₃), saturated solution

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Diethyl ether

Procedure:

-

Set up a three-necked round-bottom flask equipped with a reflux condenser, a mechanical stirrer, and a dropping funnel. Ensure all glassware is thoroughly dried.

-

Under an inert atmosphere (e.g., argon or nitrogen), add finely cut sodium metal to the flask containing anhydrous toluene.

-

Heat the mixture to reflux with vigorous stirring to create a fine dispersion of sodium.

-

Slowly add a solution of ethyl propionate in anhydrous toluene from the dropping funnel to the refluxing sodium dispersion.

-

After the addition is complete, continue to reflux the mixture for several hours until the reaction is complete (monitored by TLC or GC).

-

Cool the reaction mixture to room temperature and cautiously add ethanol to quench any unreacted sodium.

-

Slowly add dilute hydrochloric acid to neutralize the mixture.

-

Separate the organic layer and extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with saturated sodium bicarbonate solution, and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude propioin by fractional distillation under reduced pressure.

Caption: Synthetic workflow for Propioin.

Analysis of Propioin by Gas Chromatography (GC)

A gas chromatography method can be used for the qualitative and quantitative analysis of propioin.

Instrumentation:

-

Gas chromatograph with a Flame Ionization Detector (FID).

-

Capillary column suitable for polar analytes (e.g., a wax or FFAP column).

GC Conditions:

-

Column: DB-WAX (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.

-

Carrier Gas: Helium or Nitrogen at a constant flow rate (e.g., 1 mL/min).

-

Injector Temperature: 250 °C.

-

Detector Temperature: 280 °C.

-

Oven Temperature Program:

-

Initial temperature: 80 °C, hold for 2 minutes.

-

Ramp: 10 °C/min to 200 °C.

-

Hold at 200 °C for 5 minutes.

-

-

Injection Volume: 1 µL.

-

Split Ratio: 50:1.

Sample Preparation:

-

Prepare a standard stock solution of propioin in a suitable solvent (e.g., ethanol or acetone).

-

Create a series of calibration standards by diluting the stock solution.

-

Prepare the sample for analysis by dissolving a known amount in the same solvent.

-

Inject the standards and the sample into the GC system.

-

The concentration of propioin in the sample can be determined by comparing its peak area to the calibration curve generated from the standards.

Caption: GC analysis workflow for Propioin.

Analysis of Propioin by High-Performance Liquid Chromatography (HPLC)

A reversed-phase HPLC method can also be employed for the analysis of propioin.

Instrumentation:

-

HPLC system with a UV detector.

-

C18 reversed-phase column.

HPLC Conditions:

-

Column: C18 (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase: A mixture of acetonitrile (B52724) and water (e.g., 40:60 v/v). The mobile phase may be buffered (e.g., with phosphate (B84403) buffer at pH 7) for better peak shape.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection Wavelength: 210 nm.

-

Injection Volume: 10 µL.

Sample Preparation:

-

Prepare a standard stock solution of propioin in the mobile phase.

-

Generate a series of calibration standards through serial dilution.

-

Dissolve the sample in the mobile phase.

-

Filter all solutions through a 0.45 µm filter before injection.

-

Inject the standards and sample into the HPLC system.

-

Quantify the amount of propioin in the sample by comparing its peak area with the calibration curve.

Safety Information

-

Flammability: Propioin is a flammable liquid. Keep away from heat, sparks, and open flames.[2][3][4][5]

-

Health Hazards: May be harmful if swallowed, inhaled, or absorbed through the skin. It is expected to be an irritant to the eyes, skin, and respiratory system.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat. Work in a well-ventilated area or use a fume hood.

-

First Aid:

-

Skin Contact: Immediately wash with soap and water.

-

Eye Contact: Flush with copious amounts of water for at least 15 minutes.

-

Inhalation: Move to fresh air.

-

Ingestion: Do not induce vomiting. Seek immediate medical attention.

-

-

Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container.

Disclaimer: This safety information is a guideline and should be supplemented with a thorough risk assessment before handling the compound.

Conclusion

Propioin is a key synthetic intermediate with well-defined physical and chemical properties. This guide provides essential data and experimental protocols to aid researchers, scientists, and drug development professionals in its synthesis, characterization, and safe handling. The provided spectroscopic data and analytical methods will be instrumental in ensuring the identity and purity of propioin in various applications.

References

An In-depth Technical Guide to 4-Hydroxyhexan-3-one (CAS: 4984-85-4)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Hydroxyhexan-3-one (CAS: 4984-85-4), a secondary alpha-hydroxy ketone. The document details its chemical and physical properties, outlines a general synthetic pathway, and presents available spectroscopic data for its characterization. Additionally, it touches upon the known biological relevance of this compound, primarily as a metabolite in Saccharomyces cerevisiae and its occurrence as a flavor component in various foods. Safety and handling information is also included. This guide is intended to serve as a foundational resource for professionals in research and drug development who are interested in this and related aliphatic α-hydroxy ketones.

Introduction

This compound, also known as propioin, is an organic compound with the molecular formula C₆H₁₂O₂.[1] Its structure features a six-carbon chain with a ketone group at the third position and a hydroxyl group on the adjacent, fourth carbon.[1] This α-hydroxy ketone functional group arrangement makes it a reactive molecule and a potential building block in organic synthesis. It is recognized as a metabolite in the yeast Saccharomyces cerevisiae and is found as a volatile compound in some foods, contributing to their flavor profiles.[1]

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1. This data has been compiled from various chemical databases and literature sources.

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₁₂O₂ | [1] |

| Molecular Weight | 116.16 g/mol | [1] |

| CAS Number | 4984-85-4 | [1] |

| Appearance | Colorless to pale yellow liquid | [2] |

| Boiling Point | 336-338 K (63-65 °C) at 0.020 atm (15.2 mmHg) | [3] |

| Density | 0.95 g/cm³ | [] |

| Refractive Index | 1.42300 to 1.42800 @ 20.00 °C | [2] |

| Flash Point | 54 °C (129.2 °F) | |

| Solubility | Soluble in water and organic solvents. | [2] |

| Synonyms | Propioin, 4-Hydroxy-3-hexanone, Ethyl α-hydroxypropyl ketone, 3-Hydroxy-4-hexanone | [1] |

Synthesis and Purification

The primary synthetic route to α-hydroxy ketones such as this compound is the acyloin condensation of esters.[5][6][7] This reaction involves the reductive coupling of two carboxylic esters using metallic sodium.

General Experimental Protocol: Acyloin Condensation of Ethyl Propionate (B1217596)

This protocol describes a general method for the synthesis of this compound via the acyloin condensation of ethyl propionate.

dot

Caption: General workflow for the synthesis of this compound.

Materials:

-

Ethyl propionate

-

Sodium metal, dispersion in mineral oil

-

Anhydrous toluene (B28343) (or other suitable aprotic solvent)

-

Hydrochloric acid (for workup)

-

Diethyl ether (or other extraction solvent)

-

Anhydrous magnesium sulfate (B86663) (for drying)

Procedure:

-

A reaction flask equipped with a reflux condenser, mechanical stirrer, and a nitrogen inlet is charged with anhydrous toluene and sodium metal dispersion.

-

The mixture is heated to reflux to melt the sodium.

-

Ethyl propionate is added dropwise to the refluxing mixture over a period of several hours.

-

After the addition is complete, the reaction mixture is refluxed for an additional period to ensure complete reaction.

-

The reaction is cooled, and unreacted sodium is quenched by the careful addition of ethanol.

-

The mixture is then acidified with dilute hydrochloric acid.

-

The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.

-

The crude product is then purified by fractional distillation under reduced pressure.[8]

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expected ¹H NMR Features:

-

Triplets and quartets in the upfield region (approx. 0.8-1.8 ppm) corresponding to the two ethyl groups.

-

A multiplet in the range of 3.5-4.5 ppm for the methine proton attached to the hydroxyl group.

-

A broad singlet for the hydroxyl proton, the chemical shift of which is dependent on concentration and solvent.

Expected ¹³C NMR Features:

-

Signals for the methyl and methylene (B1212753) carbons of the ethyl groups in the upfield region.

-

A signal for the carbon bearing the hydroxyl group in the range of 70-80 ppm.

-

A downfield signal for the carbonyl carbon, typically in the range of 200-215 ppm.

Mass Spectrometry (MS)

The electron ionization (EI) mass spectrum of this compound shows a characteristic fragmentation pattern for an α-hydroxy ketone.[1][11]

dot

Caption: Postulated fragmentation pathways for this compound in MS.

Key Fragments:

-

m/z 57: A prominent peak resulting from α-cleavage, corresponding to the [CH₃CH₂CO]⁺ fragment.

-

m/z 87: Another α-cleavage product, [M - C₂H₅]⁺.

-

The molecular ion peak at m/z 116 may be weak or absent.

Infrared (IR) Spectroscopy

The IR spectrum of this compound displays characteristic absorption bands for its functional groups.[1][3]

| Wavenumber (cm⁻¹) | Assignment |

| ~3450 (broad) | O-H stretch (hydroxyl group) |

| ~2970 | C-H stretch (aliphatic) |

| ~1710 | C=O stretch (ketone) |

Biological Activity and Significance

The biological role of this compound is not extensively studied. However, its presence as a metabolite in Saccharomyces cerevisiae suggests its involvement in the metabolic pathways of this organism.[1] In yeast, α-hydroxy ketones can be formed through various enzymatic reactions, including those catalyzed by pyruvate (B1213749) decarboxylase and other thiamine (B1217682) diphosphate-dependent enzymes.[12] The specific pathway leading to this compound in S. cerevisiae is likely related to the metabolism of 3- and 4-carbon precursors derived from amino acid or carbohydrate metabolism.[13]

dot

Caption: A simplified potential metabolic context for this compound in yeast.

As a flavor compound, this compound contributes to the sensory profile of certain foods and beverages.[2] The biological activities of short-chain fatty acids and related small molecules are an area of active research, with known effects on inflammation, immune regulation, and metabolism.[14][15] While specific studies on the pharmacological effects of this compound are lacking, its structural similarity to other biologically active small molecules suggests that it could be a subject of interest for further investigation in drug discovery and development.

Safety and Handling

This compound is classified as a flammable liquid and is harmful if swallowed, in contact with skin, or if inhaled.[1]

GHS Hazard Statements:

-

H226: Flammable liquid and vapor.

-

H302 + H312 + H332: Harmful if swallowed, in contact with skin or if inhaled.

Precautionary Statements:

-

P210: Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P301 + P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.

-

P302 + P352: IF ON SKIN: Wash with plenty of water.

Standard laboratory safety practices should be followed when handling this compound, including the use of a fume hood and appropriate personal protective equipment (PPE).

Conclusion

This compound is an α-hydroxy ketone with established chemical properties and a known role as a flavor component and yeast metabolite. While detailed protocols for its synthesis and comprehensive biological studies are not widely published, this guide provides a summary of the available technical information. Further research into its synthesis, biological activity, and potential applications could be a valuable endeavor for the scientific community, particularly in the fields of organic synthesis, food chemistry, and drug discovery.

References

- 1. This compound | C6H12O2 | CID 95609 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-hydroxy-3-hexanone, 4984-85-4 [thegoodscentscompany.com]

- 3. 4-Hydroxy-3-hexanone [webbook.nist.gov]

- 5. bspublications.net [bspublications.net]

- 6. catalogimages.wiley.com [catalogimages.wiley.com]

- 7. Acyloin condensation - Wikipedia [en.wikipedia.org]

- 8. benchchem.com [benchchem.com]

- 9. dev.spectrabase.com [dev.spectrabase.com]

- 10. 4-Hydroxy-3-hexanone [webbook.nist.gov]

- 11. 4-Hydroxy-3-hexanone [webbook.nist.gov]

- 12. 4-Hydroxy-3-hexanone (4984-85-4) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]

- 13. Rewiring carbon metabolism in yeast for high level production of aromatic chemicals - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Short-Chain Carbon Sources: Exploiting Pleiotropic Effects for Heart Failure Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Health Benefits and Side Effects of Short-Chain Fatty Acids - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectral Analysis of 4-Hydroxyhexan-3-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectral data for the compound 4-Hydroxyhexan-3-one (CAS No: 4984-85-4), a secondary alpha-hydroxy ketone. The following sections detail its mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy characteristics. This document is intended to serve as a comprehensive resource for the identification, characterization, and analysis of this molecule in research and development settings.

Mass Spectrometry (MS)

Mass spectrometry of this compound provides key information about its molecular weight and fragmentation pattern, aiding in its structural elucidation. The electron ionization (EI) mass spectrum exhibits a molecular ion peak and several characteristic fragment ions.

Table 1: Mass Spectrometry Data for this compound

| Property | Value |

| Molecular Formula | C₆H₁₂O₂ |

| Molecular Weight | 116.16 g/mol |

| Ionization Mode | Electron Ionization (EI) |

| Major Fragments (m/z) | Relative Intensity (%) |

| 59 | 99.99 |

| 57 | 40.79 |

| 31 | 55.56 |

| 29 | 37.46 |

| 41 | 23.89 |

Data sourced from PubChem CID 95609.[1]

Infrared (IR) Spectroscopy

Infrared spectroscopy is utilized to identify the functional groups present in this compound. The spectrum is characterized by a strong absorption band corresponding to the carbonyl (C=O) group and a broad band indicating the hydroxyl (O-H) group.

Table 2: Infrared Spectroscopy Data for this compound

| Functional Group | Wavenumber (cm⁻¹) | Description |

| O-H Stretch | Broad, ~3400 | Indicates the presence of the hydroxyl group. |

| C-H Stretch | ~2970, ~2930, ~2870 | Aliphatic C-H stretching vibrations. |

| C=O Stretch | Strong, ~1715 | Characteristic of a saturated ketone. |

Note: The exact positions of the peaks can vary slightly based on the sample preparation and the physical state of the sample.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon and hydrogen framework of this compound. While publicly available, detailed experimental NMR data with assigned chemical shifts and coupling constants for this compound is limited, the expected spectral features can be predicted based on its structure.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals for the protons in the ethyl and propyl chains, as well as the hydroxyl proton and the proton on the carbon bearing the hydroxyl group.

Table 3: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Chemical Shift (δ, ppm) (Predicted) | Multiplicity (Predicted) | Coupling Constant (J, Hz) (Predicted) |

| CH₃ (C6) | 0.9 - 1.0 | Triplet (t) | ~7.5 |

| CH₂ (C5) | 1.5 - 1.7 | Sextet (sxt) | ~7.5 |

| CH(OH) (C4) | 4.0 - 4.2 | Triplet (t) | ~7.0 |

| OH | Variable | Singlet (s, broad) | N/A |

| CH₂ (C2) | 2.4 - 2.6 | Quartet (q) | ~7.3 |

| CH₃ (C1) | 1.0 - 1.1 | Triplet (t) | ~7.3 |

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will display six distinct signals, corresponding to the six carbon atoms in the molecule. The carbonyl carbon is expected to be the most downfield signal.

Table 4: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Chemical Shift (δ, ppm) (Predicted) |

| C1 | 7 - 9 |

| C2 | 35 - 37 |

| C3 (C=O) | 210 - 215 |

| C4 (CHOH) | 74 - 78 |

| C5 | 25 - 28 |

| C6 | 9 - 11 |

Experimental Protocols

The following sections describe generalized experimental methodologies for the acquisition of the spectral data presented.

Mass Spectrometry

Objective: To determine the mass-to-charge ratio of the parent molecule and its fragments.

Methodology:

-

Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent, such as methanol (B129727) or acetonitrile.

-

Instrumentation: A mass spectrometer equipped with an electron ionization (EI) source is used.

-

Ionization: The sample is introduced into the ion source, where it is vaporized and bombarded with a high-energy electron beam (typically 70 eV). This causes the molecule to lose an electron, forming a molecular ion (M⁺·), and to undergo fragmentation.

-

Analysis: The resulting ions are accelerated and separated by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer) based on their mass-to-charge ratio (m/z).

-

Detection: A detector records the abundance of each ion, and the data is plotted as a mass spectrum.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

-

Sample Preparation: For a liquid sample like this compound, a thin film is prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).

-

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is used.

-

Data Acquisition: The prepared sample is placed in the spectrometer's sample compartment. A beam of infrared radiation is passed through the sample. The instrument records the interference pattern of the transmitted radiation.

-

Data Processing: A Fourier transform is applied to the interferogram to obtain the infrared spectrum, which is a plot of absorbance or transmittance versus wavenumber (cm⁻¹).

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the molecular structure by analyzing the chemical environment of the hydrogen and carbon nuclei.

Methodology:

-

Sample Preparation: Approximately 5-10 mg of this compound is dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), is added.

-

Instrumentation: A high-field NMR spectrometer (e.g., 300-600 MHz for ¹H NMR) is used.

-

Data Acquisition:

-

The NMR tube is placed in the spectrometer's probe.

-

The magnetic field is shimmed to achieve homogeneity.

-

For ¹H NMR, a series of radiofrequency pulses are applied, and the resulting free induction decay (FID) is recorded.

-

For ¹³C NMR, a larger number of scans are typically required due to the low natural abundance of the ¹³C isotope. Proton decoupling is often used to simplify the spectrum.

-

-

Data Processing: The FID is subjected to a Fourier transform to generate the NMR spectrum. The spectrum is then phased, and the chemical shifts are referenced to the TMS signal (0 ppm).

Workflow Visualization

The following diagram illustrates the general workflow for the spectral analysis of a chemical compound like this compound.

References

The Biological Activity of 4-Hydroxyhexan-3-one: A Technical Overview and Future Perspectives

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: Scientific literature extensively covers the chemical properties and synthesis of 4-Hydroxyhexan-3-one, primarily in the context of flavor chemistry. However, there is a notable scarcity of in-depth research into its specific biological activities and mechanisms of action in pharmacological or therapeutic contexts. This document summarizes the available information on this compound and provides a detailed exploration of the biological activities of its closely related analogs to offer a predictive framework and guide future research.

Introduction to this compound

This compound, also known as propioin, is a secondary alpha-hydroxy ketone.[1] Its chemical structure features a six-carbon chain with a ketone group at the third position and a hydroxyl group at the fourth position.[1] It is recognized as a metabolite in Saccharomyces cerevisiae and is utilized as a flavoring agent in the food industry.[1][2] While its physicochemical properties are well-documented, its biological activity remains largely unexplored. The European Food Safety Authority (EFSA) has evaluated this compound as a flavoring substance.[2] Toxicological assessments indicate that it is a flammable liquid and can be harmful if swallowed, inhaled, or in contact with skin.[3]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₁₂O₂ | [3] |

| Molecular Weight | 116.16 g/mol | [3] |

| CAS Number | 4984-85-4 | [3] |

| Appearance | Liquid | |

| Boiling Point | 167 °C at 760 mmHg | [2] |

| Flash Point | 54 °C (129.2 °F) | |

| Synonyms | Propioin, 4-Hydroxy-3-hexanone | [3] |

Biological Activity of Structurally Related Compounds

Given the limited data on this compound, this section focuses on the biological activities of its unsaturated analog, 4-hexen-3-one (B1236432), and the broader class of α-hydroxy ketones. This information provides a basis for postulating potential, yet unverified, activities for this compound.

4-Hexen-3-one: An Antimicrobial and Enzyme Inhibitory Analog

4-Hexen-3-one is the dehydrated derivative of this compound. This α,β-unsaturated ketone displays notable biological activity, primarily attributed to its Michael acceptor properties.

α,β-Unsaturated ketones are known inhibitors of urease. The proposed mechanism involves a Michael-like addition of a sulfhydryl group from a cysteine residue in the enzyme's active site to the double bond of the enone. This covalent modification leads to the inactivation of the enzyme.

A general experimental workflow for assessing urease inhibition is depicted below.

Caption: A generalized workflow for determining the urease inhibitory activity.

α-Hydroxy Ketones: A Biologically Significant Class

α-Hydroxy ketones are a structural motif found in numerous biologically active compounds and are valuable building blocks in the synthesis of pharmaceuticals.[4][5] Their biological relevance spans various therapeutic areas.

Enantiomerically enriched α-hydroxy ketones are key components in a range of drugs, including:

-

Inhibitors of amyloid-β protein production (for Alzheimer's disease treatment)[5]

-

Farnesyl transferase inhibitors[5]

-

Antitumor antibiotics[5]

The synthesis of chiral α-hydroxy ketones is a significant area of research, often employing biocatalytic methods.[6][7]

A conceptual diagram illustrating the central role of α-hydroxy ketones in the synthesis of bioactive molecules is presented below.

Caption: The role of α-hydroxy ketones as key intermediates.

Experimental Protocols

Detailed experimental protocols for the biological evaluation of this compound are not available. However, based on the activities of related compounds, the following are representative methodologies that could be adapted for its study.

Urease Inhibition Assay (Adapted from general protocols)

Objective: To determine the in vitro urease inhibitory activity of this compound.

Materials:

-

Jack bean urease

-

Urea

-

Phosphate (B84403) buffer (pH 7.0)

-

Test compound (this compound)

-

Positive control (e.g., Thiourea)

-

Phenol-hypochlorite reagent

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare stock solutions of urease, urea, the test compound, and the positive control in phosphate buffer.

-

In a 96-well plate, add 25 µL of the test compound at various concentrations.

-

Add 25 µL of urease solution to each well and incubate at 37 °C for 15 minutes.

-

Initiate the enzymatic reaction by adding 50 µL of urea solution to each well.

-

Incubate the plate at 37 °C for 30 minutes.

-

Stop the reaction and quantify the ammonia (B1221849) produced by adding 50 µL of phenol-hypochlorite reagent to each well.

-

Measure the absorbance at 625 nm using a microplate reader.

-

Calculate the percentage of urease inhibition by comparing the absorbance of the test wells to the control wells (without inhibitor).

-

Determine the IC₅₀ value from the dose-response curve.

Antimicrobial Susceptibility Testing (Broth Microdilution)

Objective: To determine the Minimum Inhibitory Concentration (MIC) of this compound against various microorganisms.

Materials:

-

Bacterial or fungal strains

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

Test compound (this compound)

-

Positive control antibiotic/antifungal

-

96-well microplate

-

Spectrophotometer or visual assessment

Procedure:

-

Prepare a standardized inoculum of the microorganism.

-

Perform serial two-fold dilutions of the test compound in the broth medium in a 96-well plate.

-

Add the microbial inoculum to each well.

-

Include positive (microorganism without inhibitor) and negative (broth only) controls.

-

Incubate the plate under appropriate conditions (e.g., 37 °C for 24 hours for bacteria).

-

Determine the MIC as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Postulated Signaling Pathways and Mechanisms of Action

Direct evidence for the involvement of this compound in specific signaling pathways is absent. However, by drawing parallels with other α-hydroxy ketones and reactive carbonyl species, potential mechanisms can be hypothesized. For instance, if metabolized to an α,β-unsaturated ketone, it could potentially modulate pathways sensitive to reactive species, such as those involving Keap1-Nrf2 or MAPK signaling, through covalent modification of cysteine residues on key regulatory proteins. These remain speculative and require experimental validation.

The diagram below illustrates a hypothetical mechanism for an α,β-unsaturated ketone, a potential metabolite of this compound.

Caption: Hypothetical modulation of the Keap1-Nrf2 pathway.

Conclusion and Future Directions

This compound is a molecule of interest in flavor science, but its potential in pharmacology and drug discovery is largely uncharted. The biological activities of its structural analogs, particularly 4-hexen-3-one, suggest that this compound could be a precursor to bioactive compounds or possess intrinsic activities that have yet to be discovered.

Future research should focus on:

-

Systematic Screening: Evaluating the antimicrobial, antifungal, and cytotoxic activities of this compound against a broad panel of cell lines and pathogens.

-

Enzyme Inhibition Assays: Investigating its potential as an inhibitor of various enzymes, particularly those with reactive cysteine residues in their active sites.

-

Metabolic Studies: Elucidating its metabolic fate in biological systems to identify potentially more active metabolites.

-

Mechanism of Action Studies: Should any significant biological activity be identified, subsequent studies should aim to unravel the underlying molecular mechanisms and signaling pathways.

The exploration of the biological landscape of this compound presents a greenfield opportunity for researchers in drug discovery and chemical biology.

References

- 1. This compound, (4S)- | C6H12O2 | CID 10986196 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-hydroxy-3-hexanone, 4984-85-4 [thegoodscentscompany.com]

- 3. This compound | C6H12O2 | CID 95609 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Sustainable synthesis of chiral alpha-hydroxy ketones via dynamic kinetic resolution — Chair of Molecular Biotechnology — TU Dresden [tu-dresden.de]

- 5. Biocatalytic strategies for the asymmetric synthesis of alpha-hydroxy ketones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Biocatalytic production of alpha-hydroxy ketones and vicinal diols by yeast and human aldo-keto reductases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

The Enigmatic Presence of 4-Hydroxyhexan-3-one in Food: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Hydroxyhexan-3-one (B1171865), a volatile alpha-hydroxy ketone, is a naturally occurring compound that contributes to the complex flavor profiles of various foods. Despite its recognized role as a flavoring agent and its confirmed presence as a metabolite in key food-related microorganisms, a comprehensive understanding of its natural occurrence, concentration, and biosynthesis in food products remains an area of active investigation. This technical guide provides a detailed overview of the current knowledge regarding this compound in the food matrix, including its known sources, a plausible biosynthetic pathway, and robust methodologies for its extraction and quantification. This document is intended to serve as a foundational resource for researchers in food science, flavor chemistry, and related fields, highlighting current research gaps and providing the necessary technical framework for future studies.

Natural Occurrence of this compound

This compound has been identified as a volatile or semi-volatile component in a limited number of food products. Its presence is often associated with fermentation processes or the natural ripening of certain fruits. While its role as a flavoring agent is established, specific quantitative data on its natural concentration in food remains largely unpublished in peer-reviewed literature. The following table summarizes the documented natural sources of this compound.

| Food/Organism | Compound | Method of Identification | Quantitative Data |

| Durian Fruit | This compound | Gas Chromatography-Mass Spectrometry (GC-MS) | Not Quantified |

| Black Tea | This compound | Gas Chromatography-Mass Spectrometry (GC-MS) | Not Quantified |

| Saccharomyces cerevisiae | This compound | Metabolomic analysis | Not Quantified in specific food matrices[1] |

Note on Quantitative Data: Extensive literature searches did not yield specific quantitative data for the natural concentration of this compound in the food sources listed above. This represents a significant research gap and an opportunity for novel investigations into the flavor chemistry of these products.

Proposed Biosynthetic Pathway in Saccharomyces cerevisiae

The formation of this compound in Saccharomyces cerevisiae is likely linked to the metabolism of amino acids and sugars, leading to the formation of alpha-keto acid precursors. A plausible pathway involves the enzymatic reduction of a diketone precursor, which itself can be formed from the condensation of smaller metabolic building blocks.

A proposed pathway involves the following key steps:

-

Precursor Formation: Propionyl-CoA, derived from the catabolism of amino acids such as isoleucine and methionine, or from the metabolism of odd-chain fatty acids, can condense with another molecule, potentially derived from pyruvate (B1213749) metabolism.

-

Diketone Intermediate: This condensation could lead to the formation of a diketone intermediate, such as hexane-3,4-dione.

-

Enzymatic Reduction: Aldo-keto reductase enzymes present in Saccharomyces cerevisiae can then catalyze the stereospecific reduction of one of the ketone groups of hexane-3,4-dione to a hydroxyl group, yielding this compound.

Experimental Protocols for Analysis

The analysis of this compound in food matrices requires sensitive and specific analytical techniques due to its likely low concentration and volatility. The following protocols are based on established methods for the analysis of similar volatile and semi-volatile compounds in complex food samples.

Sample Preparation and Extraction: Headspace Solid-Phase Microextraction (HS-SPME)

HS-SPME is a solvent-free, sensitive, and robust technique for the extraction of volatile and semi-volatile compounds from food matrices.

Objective: To extract this compound from a food sample for subsequent GC-MS analysis.

Materials:

-

Food sample (e.g., fruit puree, fermented beverage)

-

20 mL headspace vials with magnetic screw caps (B75204) and PTFE/silicone septa

-

Sodium chloride (NaCl), analytical grade

-

Internal standard solution (e.g., 2-octanol (B43104) in methanol, 100 µg/mL)

-

SPME fiber assembly (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)

-

Heating block or water bath with magnetic stirring capabilities

Methodology:

-

Sample Homogenization: Homogenize solid or semi-solid food samples to a consistent puree.

-

Aliquoting: Weigh 5 g of the homogenized sample into a 20 mL headspace vial. For liquid samples, pipette 5 mL into the vial.

-

Internal Standard Spiking: Add a known amount of the internal standard solution (e.g., 10 µL of 100 µg/mL 2-octanol) to each sample to allow for semi-quantification or quantification if a calibration curve is prepared.

-

Matrix Modification: Add 1 g of NaCl to the vial. This increases the ionic strength of the aqueous phase, promoting the partitioning of volatile compounds into the headspace.

-

Vial Sealing: Immediately seal the vial with the magnetic screw cap.

-

Equilibration and Extraction:

-

Place the vial in a heating block or water bath set to a specific temperature (e.g., 60°C).

-

Allow the sample to equilibrate with stirring for a set time (e.g., 15 minutes).

-

Expose the SPME fiber to the headspace of the vial for a defined extraction time (e.g., 30 minutes) while maintaining the temperature and stirring.

-

-

Desorption: After extraction, retract the fiber and immediately introduce it into the heated injection port of the GC-MS for thermal desorption.

Instrumental Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS provides the necessary chromatographic separation and mass spectrometric identification for the unambiguous detection and quantification of this compound.

Objective: To separate, identify, and quantify this compound from the SPME extract.

Instrumentation and Conditions:

-

Gas Chromatograph: Equipped with a split/splitless injector and a mass selective detector.

-

Column: A non-polar or mid-polar capillary column is recommended (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

-

Injector: Operate in splitless mode for a defined time (e.g., 2 minutes) to ensure complete transfer of analytes from the SPME fiber. Injector temperature: 250°C.

-

Oven Temperature Program:

-

Initial temperature: 40°C, hold for 2 minutes.

-

Ramp 1: Increase to 150°C at a rate of 5°C/minute.

-

Ramp 2: Increase to 240°C at a rate of 10°C/minute, hold for 5 minutes.

-

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/minute.

-

Mass Spectrometer:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

Scan Range: m/z 35-350.

-

Data Analysis:

-

Identification: The identification of this compound is achieved by comparing the retention time and the mass spectrum of the peak in the sample chromatogram with that of an authentic reference standard. The mass spectrum should also be compared with entries in mass spectral libraries (e.g., NIST, Wiley).

-

Quantification: For quantitative analysis, a calibration curve should be constructed using a series of standard solutions of this compound with a constant concentration of the internal standard. The ratio of the peak area of the analyte to the peak area of the internal standard is plotted against the concentration of the analyte.

Experimental Workflow and Logical Relationships

The following diagram illustrates the general workflow for the analysis of this compound in a food sample.

References

Unveiling 4-Hydroxyhexan-3-one: A Technical Guide to its Discovery, Synthesis, and Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydroxyhexan-3-one, a secondary alpha-hydroxy ketone, is a molecule of significant interest due to its presence in various natural products and its utility as a synthetic intermediate.[1] This technical guide provides a comprehensive overview of the discovery, history, and chemical properties of this compound. It details both its fermentative production and general synthetic pathways, offering insights into its origins and methods of preparation. This document is intended to serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development, providing key data and methodologies related to this versatile compound.

Historical Perspective and Discovery

The history of this compound, also known by its common synonym "propioin," is closely tied to early studies of fermentation products. A pivotal moment in its history was the 1972 publication, "Studies on Fermentation Products from Propionaldehyde (B47417) by Baker's Yeast: (I) The Fermentative Production of Propioin".[2] This research identified this compound as a metabolite produced by Saccharomyces cerevisiae (baker's yeast).[1]

While this fermentative production represents a key milestone in its discovery, the broader class of α-hydroxy ketones, or acyloins, to which this compound belongs, has been known for much longer. The acyloin condensation, a reductive coupling of esters, has been a classical method for their synthesis.[3][4]

Natural Occurrence

This compound has been identified as a naturally occurring volatile compound in a variety of plants and food products. Its presence contributes to the characteristic aroma and flavor profiles of these items. Notable natural sources include:

-

Durian Fruit

-

Black Tea

-

Miltonia regnellii (an orchid species)[5]

-

A metabolite in Saccharomyces cerevisiae [1]

Physicochemical and Spectroscopic Data

A summary of the key quantitative data for this compound is presented below. This information is crucial for its identification, characterization, and application in research and development.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₁₂O₂ | [1] |

| Molecular Weight | 116.16 g/mol | [1] |

| CAS Number | 4984-85-4 | [1] |

| Boiling Point | 167.0 °C at 760 mmHg | [5] |

| Specific Gravity | 0.9490 to 0.9550 @ 25.00 °C | [5] |

| Refractive Index | 1.42300 to 1.42800 @ 20.00 °C | [5] |

| ¹H NMR (CDCl₃) | See SpectraBase for chemical shifts | [6] |

| IR Spectrum | Neat, Capillary Cell. Sample from H. Stetter, Inst. of Org. Chem., Aachen, Germany | [1] |

| Mass Spectrum (GC-MS) | Major peaks at m/z 59, 31, 57 | [1] |

Experimental Protocols

Chemical Synthesis: Acyloin Condensation of Propanoic Esters

The chemical synthesis of this compound can be achieved via the acyloin condensation of an ethyl propanoate. This method is a general approach for the preparation of α-hydroxy ketones.

Reaction:

2 CH₃CH₂COOC₂H₅ + 4 Na → CH₃CH₂C(O)CH(OH)CH₂CH₃ + 2 NaOC₂H₅ + 2 Na⁺

General Protocol:

-

Reaction Setup: A reaction vessel equipped with a reflux condenser, a mechanical stirrer, and an inert gas inlet is charged with dry toluene (B28343) and metallic sodium.

-

Initiation: The mixture is heated to reflux to create a fine dispersion of molten sodium.

-

Ester Addition: Ethyl propanoate is added dropwise to the stirred reaction mixture at a rate that maintains a gentle reflux.

-

Reaction: The reaction is continued under reflux with vigorous stirring until the sodium is consumed.

-

Quenching: The reaction mixture is cooled, and any unreacted sodium is carefully decomposed with a suitable alcohol (e.g., ethanol).

-

Workup: The mixture is then treated with aqueous acid to neutralize the sodium ethoxide and hydrolyze the enediolate intermediate.

-

Purification: The organic layer is separated, washed, dried, and the product is purified by distillation under reduced pressure.

Note: This is a generalized protocol. Specific reaction conditions may vary.

Biosynthesis: Fermentative Production

As detailed in the 1972 study, this compound can be produced through the fermentation of propionaldehyde by baker's yeast (Saccharomyces cerevisiae). While the full experimental details from the original paper are not provided here, the general principle involves the enzymatic condensation of two molecules of propionaldehyde.

Visualizing the Synthesis and Discovery

Logical Relationship of Discovery and Synthesis

Caption: Discovery and synthesis pathways of this compound.

Experimental Workflow for Acyloin Condensation

References

- 1. This compound | C6H12O2 | CID 95609 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-Hydroxy-3-hexanone (4984-85-4) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]

- 3. bspublications.net [bspublications.net]

- 4. Acyloin condensation - Wikipedia [en.wikipedia.org]

- 5. 4-hydroxy-3-hexanone, 4984-85-4 [thegoodscentscompany.com]

- 6. dev.spectrabase.com [dev.spectrabase.com]

An In-depth Technical Guide to the Stereoisomers of 4-Hydroxyhexan-3-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydroxyhexan-3-one (B1171865) is a chiral α-hydroxy ketone with the molecular formula C₆H₁₂O₂.[1][2] The presence of a stereocenter at the fourth carbon atom gives rise to two enantiomers: (4R)-4-hydroxyhexan-3-one and (4S)-4-hydroxyhexan-3-one. While the racemic mixture is a known flavoring agent, the individual stereoisomers are of increasing interest in synthetic chemistry and potentially in drug development due to the stereospecific nature of biological systems.[3] This guide provides a comprehensive overview of the stereoisomers of this compound, including their synthesis, separation, and known properties.

Physicochemical Properties

The general physicochemical properties of this compound are summarized in the table below. It is important to note that while many reported values do not differentiate between the stereoisomers, these properties are expected to be identical for both the (R) and (S) enantiomers, with the exception of optical activity.

| Property | Value | Reference |

| Molecular Formula | C₆H₁₂O₂ | [2] |

| Molecular Weight | 116.16 g/mol | [2] |

| CAS Number (Racemate) | 4984-85-4 | [2] |

| CAS Number (R)-enantiomer | 116296-94-7 | [4] |

| CAS Number (S)-enantiomer | 116297-02-0 | [5] |

| Appearance | Colorless to pale yellow liquid | |

| Boiling Point | 167 °C at 760 mmHg | [3] |

| Flash Point | 58.89 °C | [3] |

| Specific Gravity | 0.949 - 0.955 @ 25 °C | [3] |

| Refractive Index | 1.423 - 1.428 @ 20 °C | [3] |

Stereochemistry and Chirality

The key feature of this compound is the chiral center at the C4 carbon, which is bonded to four different groups: a hydroxyl group (-OH), a hydrogen atom (-H), an ethyl group (-CH₂CH₃), and a propionyl group (-C(O)CH₂CH₃). This results in two non-superimposable mirror images, the (R) and (S) enantiomers.

A logical workflow for the study and application of these stereoisomers is outlined below.

Caption: A logical workflow for the synthesis, separation, characterization, and application of this compound stereoisomers.

Synthesis of Stereoisomers

The synthesis of enantiomerically pure or enriched this compound can be approached through two main strategies: enantioselective synthesis or the resolution of a racemic mixture.

Enantioselective Synthesis

1. Enzyme-Catalyzed Reduction:

An effective method for the enantioselective synthesis of chiral α-hydroxy ketones is the enzyme-catalyzed reduction of the corresponding α-diketone.[1] For this compound, the precursor would be 3,4-hexanedione (B1216349).[6]

Experimental Protocol (Hypothetical, based on similar reactions): [1]

-

Enzyme: A carbonyl reductase, such as that from Candida parapsilosis (CPCR2), which has been shown to be effective in the regio- and stereoselective reduction of α-diketones, could be employed.[1]

-

Reaction Setup: A buffered aqueous solution (e.g., potassium phosphate (B84403) buffer, pH 7.0) containing 3,4-hexanedione, the carbonyl reductase, a cofactor (such as NADH or NADPH), and a cofactor regeneration system (e.g., glucose and glucose dehydrogenase) would be prepared.

-

Incubation: The reaction mixture would be incubated at a controlled temperature (e.g., 30°C) with gentle agitation.

-

Monitoring: The progress of the reaction would be monitored by techniques such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).

-

Workup and Purification: Upon completion, the reaction mixture would be extracted with an organic solvent (e.g., ethyl acetate). The organic layers would be combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product would then be purified by column chromatography on silica (B1680970) gel.

2. Asymmetric Hydrogenation:

Catalytic asymmetric hydrogenation of 3,4-hexanedione is another viable route. This method involves the use of a chiral catalyst to selectively produce one enantiomer.

Experimental Protocol (Based on a reported method): [7]

-

Catalyst: A platinum-based catalyst supported on silica (Pt/SiO₂) modified with a chiral inducer.

-

Reaction Conditions: The hydrogenation would be carried out in the liquid phase under a hydrogen atmosphere. The catalyst would be suspended in a suitable solvent with 3,4-hexanedione.

-

Workup and Analysis: After the reaction, the catalyst would be filtered off, and the product mixture analyzed by chiral gas chromatography to determine the enantiomeric excess. The product would then be purified by distillation or chromatography.

The synthesis pathway from the precursor 3,4-hexanedione is illustrated below.

Caption: Synthetic routes to the stereoisomers of this compound from 3,4-hexanedione.

Resolution of Racemic Mixtures

Chiral Preparative High-Performance Liquid Chromatography (HPLC):

This is a powerful technique for separating enantiomers from a racemic mixture.[8]

Experimental Protocol (General): [9]

-

Column: A chiral stationary phase (CSP) is essential. Polysaccharide-based columns, such as those with cellulose (B213188) or amylose (B160209) derivatives, are commonly used for their broad applicability.[10]

-

Mobile Phase: A mixture of a non-polar solvent (e.g., hexane (B92381) or heptane) and a polar modifier (e.g., isopropanol (B130326) or ethanol) is typically used in normal-phase chromatography. The exact ratio is optimized to achieve the best separation.

-

Detection: A UV detector is commonly used.

-

Procedure: The racemic mixture of this compound is dissolved in the mobile phase and injected onto the chiral column. The separated enantiomers are collected as they elute from the column. The fractions containing each pure enantiomer are then concentrated to yield the isolated products.

Characterization of Stereoisomers

Once synthesized and separated, the individual enantiomers need to be thoroughly characterized to confirm their identity and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure of this compound. The NMR spectra of the (R) and (S) enantiomers are identical in an achiral solvent. However, in the presence of a chiral solvating agent or a chiral shift reagent, it is possible to distinguish the enantiomers.

Chiral Gas Chromatography (GC):

Chiral GC is a crucial technique for determining the enantiomeric excess (ee) of a sample. A capillary column with a chiral stationary phase is used to separate the enantiomers, and the ratio of their peak areas gives the enantiomeric composition.

Optical Rotation:

Biological Activity and Applications

Currently, there is a lack of published data on the specific biological activities of the individual stereoisomers of this compound in the context of drug development. However, it is a well-established principle in pharmacology that enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological profiles.[11]

Given that this compound is a metabolite found in or produced by Saccharomyces cerevisiae, it may have interactions with biological systems that are yet to be explored.[2] Future research in this area could involve screening the individual enantiomers in various biological assays to identify any potential therapeutic effects.

Conclusion

The stereoisomers of this compound represent an interesting target for further research. While methods for their synthesis and separation can be inferred from established chemical principles and related studies, a detailed characterization of the individual enantiomers, including their specific optical rotations and distinct biological activities, is still required. Such studies will be crucial in unlocking the potential of these chiral molecules in fields ranging from flavor chemistry to pharmaceutical development.

References

- 1. pubs.rsc.org [pubs.rsc.org]

- 2. This compound | C6H12O2 | CID 95609 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-hydroxy-3-hexanone, 4984-85-4 [thegoodscentscompany.com]

- 4. GSRS [precision.fda.gov]

- 5. This compound, (4S)- | C6H12O2 | CID 10986196 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. hmdb.ca [hmdb.ca]

- 7. researchgate.net [researchgate.net]

- 8. phx.phenomenex.com [phx.phenomenex.com]

- 9. Development of a chiral HPLC method for the separation and quantification of hydroxychloroquine enantiomers - PMC [pmc.ncbi.nlm.nih.gov]

- 10. HPLC Enantioseparation of Rigid Chiral Probes with Central, Axial, Helical, and Planar Stereogenicity on an Amylose (3,5-Dimethylphenylcarbamate) Chiral Stationary Phase - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

An In-depth Technical Guide to 4-Hydroxyhexan-3-one: Molecular Characteristics, Synthesis, and Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Hydroxyhexan-3-one, an alpha-hydroxy ketone with relevance in metabolic studies and as a synthetic intermediate. This document details its molecular formula, molecular weight, physicochemical properties, and provides detailed experimental protocols for its synthesis and characterization. Furthermore, its biological context as a metabolite is explored.

Core Molecular and Physical Properties

This compound, also known as propioin, is a secondary alpha-hydroxy ketone.[1] Its fundamental properties are summarized below.

| Property | Value | Source |

| Molecular Formula | C6H12O2 | [1] |

| Molecular Weight | 116.16 g/mol | [1] |

| CAS Number | 4984-85-4 | |

| Appearance | Colorless to pale yellow liquid | |

| Solubility | Soluble in water and organic solvents |

Synthesis of this compound

The synthesis of this compound can be achieved through various organic synthesis routes. One common method is the acyloin condensation of ethyl propionate (B1217596). Below is a generalized protocol for its synthesis.

Experimental Protocol: Acyloin Condensation for this compound Synthesis

Objective: To synthesize this compound from ethyl propionate via acyloin condensation.

Materials:

-

Ethyl propionate

-

Sodium metal

-

Anhydrous diethyl ether or toluene (B28343)

-

Hydrochloric acid (HCl), dilute solution

-

Sodium bicarbonate (NaHCO3), saturated solution

-

Anhydrous magnesium sulfate (B86663) (MgSO4) or sodium sulfate (Na2SO4)

-

Round-bottom flask equipped with a reflux condenser and a dropping funnel

-

Heating mantle

-

Separatory funnel

-

Distillation apparatus

Procedure:

-

Set up a dry reflux apparatus under an inert atmosphere (e.g., nitrogen or argon).

-

In the round-bottom flask, add anhydrous diethyl ether or toluene and sodium metal, cut into small pieces.

-

Heat the mixture to reflux to create a fine dispersion of sodium.

-

From the dropping funnel, add ethyl propionate dropwise to the refluxing sodium dispersion at a rate that maintains a gentle reflux.

-